4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide
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Overview
Description
4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a benzamide group, and nitro substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-N-(naphthalen-1-yl)benzamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitro and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
4-Methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(naphthalen-1-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, often participating in redox reactions. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
4-Methyl-N-(naphthalen-1-yl)benzamide: Lacks the nitro groups, making it less reactive in redox reactions.
3,5-Dinitrobenzamide: Lacks the naphthalene ring, affecting its overall stability and reactivity.
Naphthalene derivatives: Similar aromatic structure but different functional groups, leading to varied chemical properties.
Properties
Molecular Formula |
C18H13N3O5 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-methyl-N-naphthalen-1-yl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H13N3O5/c1-11-16(20(23)24)9-13(10-17(11)21(25)26)18(22)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,19,22) |
InChI Key |
PIGYPGZIOWKNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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